molecular formula C14H21NO3 B8463074 1-[(2-Ethylhexyl)oxy]-4-nitrobenzene CAS No. 174493-50-6

1-[(2-Ethylhexyl)oxy]-4-nitrobenzene

Cat. No.: B8463074
CAS No.: 174493-50-6
M. Wt: 251.32 g/mol
InChI Key: VRRTWIDGEHUUPJ-UHFFFAOYSA-N
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Description

1-[(2-Ethylhexyl)oxy]-4-nitrobenzene is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

174493-50-6

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-(2-ethylhexoxy)-4-nitrobenzene

InChI

InChI=1S/C14H21NO3/c1-3-5-6-12(4-2)11-18-14-9-7-13(8-10-14)15(16)17/h7-10,12H,3-6,11H2,1-2H3

InChI Key

VRRTWIDGEHUUPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet was added 4-nitrophenol (27.14 grams, 0.195 moles), potassium carbonate (51.13 grams, 0.370 moles), 2-ethylhexyl iodide (45.63, 0.185 moles) in 1-methyl-pyrrolidin-2-one(180 ml). The contents of the flask were heated at 100° C. for 3 hours; cooled to room temperature; partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate (3×100 ml). The ethyl acetate extract was washed with a 1 N sodium hydroxide solution (4×75 ml), brine (3×100 ml), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to yield 29.9 grams of crude product as a yellow oil. Excess 2-ethylhexyl iodide was removed from the product using Kugelrohr distillation apparatus to afford 20 grams of pure product as a yellow oil. 1H NMR (CDCl3) δ 8.2(d, 2H), 6.95(d, 2H), 3.95(d, 2H), 1.75(heptet, 1H), 1.2-1.6(m, 8H), 0.85-1.0(m, 6H).
Quantity
27.14 g
Type
reactant
Reaction Step One
Quantity
51.13 g
Type
reactant
Reaction Step One
Quantity
0.185 mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

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